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This guide provides a comparative analysis of the efficacy of Lsz-102, an investigational oral
selective estrogen receptor degrader (SERD), in patients with estrogen receptor-positive
(ER+), PIK3CA-mutated breast cancer. The performance of Lsz-102 in combination with the
P13Ka inhibitor alpelisib is compared with the current standard-of-care, alpelisib plus the SERD
fulvestrant. This comparison is based on available data from early-phase clinical trials of Lsz-
102 and the pivotal SOLAR-1 trial for alpelisib plus fulvestrant.

Efficacy in PIK3CA-Mutated ER+ Breast Cancer

The emergence of therapies targeting the PISBK/AKT/mTOR pathway has been a significant
advancement in the treatment of ER-positive breast cancer, particularly in tumors harboring
activating mutations in the PIK3CA gene. Lsz-102, a novel oral SERD, has shown promise in
this setting when combined with a PI3K inhibitor.

Lsz-102 in Combination with Alpelisib

Interim results from a Phase 1/1b clinical trial (NCT02734615) have evaluated Lsz-102 in
combination with alpelisib in heavily pretreated patients with ER+ breast cancer. An exploratory
analysis of this combination (Arm C) provided preliminary efficacy data stratified by PIK3CA
mutation status.
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For patients with PIK3CA-mutant tumors, the combination of Lsz-102 and alpelisib
demonstrated an objective response rate (ORR) of 6.67% and a clinical benefit rate (CBR) of
20%.[1] The median progression-free survival (PFS) in this subgroup was 3.5 months.[1] In
contrast, patients with PIK3CA wild-type tumors had an ORR of 7.14%, a CBR of 14.29%, and
a median PFS of 3.4 months.[1] While the sample size is small, incoming data from the trial
suggest a relatively enhanced activity of the combination in PIK3CA-mutant patients.[1]

Alpelisib in Combination with Fulvestrant (SOLAR-1
Trial)

The combination of alpelisib and fulvestrant is an approved therapy for patients with HR-
positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer following
progression on or after an endocrine-based regimen. The pivotal Phase 3 SOLAR-1 trial
(NCT02437318) established the efficacy of this combination.

In the PIK3CA-mutant cohort of the SOLAR-1 trial, the combination of alpelisib and fulvestrant
demonstrated a median PFS of 11.0 months, compared to 5.7 months for fulvestrant plus
placebo.[2] The ORR in the PIK3CA-mutant group was 26.6% for the alpelisib combination
versus 12.8% for the placebo combination.[2] For patients with measurable disease, the ORRs
were 35.7% and 16.2%, respectively.[2] Final overall survival (OS) results from the SOLAR-1
trial showed a median OS of 39.3 months for the alpelisib-fulvestrant arm compared to 31.4
months for the placebo-fulvestrant arm in the PIK3CA-mutated cohort.[3]

Comparative Efficacy Data

The following table summarizes the key efficacy endpoints for Lsz-102 plus alpelisib and
alpelisib plus fulvestrant in patients with PIK3CA-mutated ER+ breast cancer. It is important to
note that this is not a head-to-head comparison and the data are from different clinical trials
with distinct patient populations and study designs.
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Experimental Protocols
Lsz-102 Phase 1/1b Trial (NCT02734615)

Study Design: This was a multicenter, open-label, dose-escalation and dose-expansion

study. Arm C evaluated the combination of Lsz-102 and alpelisib.

Patient Population: Patients with ER+ breast cancer who had progressed after endocrine

therapy were enrolled. Prior treatment with fulvestrant or CDK4/6 inhibitors was allowed, but

prior therapy with PISK, mTOR, or AKT inhibitors was not permitted for Arm C.[1]

Dosing: In Arm C, patients received Lsz-102 at doses ranging from 300 mg to 450 mg and

alpelisib at doses from 200 mg to 300 mg.[1]

PIK3CA Mutation Analysis:PIK3CA mutation status was determined from circulating tumor
DNA (ctDNA) analysis.[1]

Tumor Response Evaluation: Tumor response was assessed by the investigator.

SOLAR-1 Phase 3 Trial (NCT02437318)

o Study Design: This was a randomized, double-blind, placebo-controlled Phase 3 trial.
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» Patient Population: The trial enrolled men and postmenopausal women with HR+, HER2-
advanced breast cancer that had progressed on or after aromatase inhibitor therapy.
Patients were assigned to cohorts based on the PIK3CA mutation status of their tumor
tissue.[4]

» Dosing: Patients received alpelisib (300 mg daily) or placebo, in combination with fulvestrant
(500 mg intramuscularly on days 1 and 15 of cycle 1, and then every 28 days).[4]

o PIK3CA Mutation Analysis:PIK3CA mutation status was determined using a PCR-based
assay on tumor tissue.[5][6] An exploratory analysis also assessed mutations in ctDNA.[5]

e Tumor Response Evaluation: The primary endpoint of PFS was assessed by the investigator
according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[4]

Signaling Pathway and Experimental Workflow
ER and PIBK/AKT/mTOR Signaling Crosstalk

The estrogen receptor (ER) and PI3K/AKT/mTOR signaling pathways are key drivers of growth
and proliferation in ER+ breast cancer. There is significant crosstalk between these two
pathways, which can contribute to endocrine therapy resistance. Activating mutations in
PIK3CA lead to constitutive activation of the PI3K pathway, promoting cell survival and
proliferation independent of estrogen signaling. The dual inhibition of both ER and PI3K
pathways is a rational therapeutic strategy to overcome this resistance mechanism.
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ER and PI3K/AKT/mTOR Signaling Crosstalk
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Clinical Trial Workflow for Efficacy Evaluation

The following diagram illustrates a generalized workflow for evaluating the efficacy of a
targeted therapy in a clinical trial setting, from patient screening to data analysis.
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Clinical Trial Efficacy Evaluation Workflow

Conclusion

The combination of the oral SERD Lsz-102 with the PI3Ka inhibitor alpelisib shows preliminary
clinical activity in heavily pretreated patients with ER+, PIK3CA-mutated breast cancer. While
the early-phase data are encouraging, particularly the suggestion of enhanced activity in the
mutant cohort, they are not directly comparable to the robust, statistically significant benefit
observed with alpelisib plus fulvestrant in the Phase 3 SOLAR-1 trial. Further investigation in
larger, randomized trials will be necessary to fully elucidate the efficacy and safety profile of
Lsz-102 in this patient population and to determine its potential role relative to the current
standard of care. The ongoing development of oral SERDs like Lsz-102 represents a promising
avenue for improving outcomes in ER+ breast cancer, especially in the context of endocrine
resistance driven by PIK3CA mutations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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